molecular formula C14H13Cl2NO3S B7508218 N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B7508218
M. Wt: 346.2 g/mol
InChI Key: WENALXYEFUIXMP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups. Common reagents for these reactions include sodium hydroxide, ammonia, and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action and therapeutic potential.

    Medicine: In medicinal chemistry, the compound is evaluated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug design and development.

    Industry: The compound is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, resulting in anticancer effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (Diuron): Both compounds contain the 3,4-dichlorophenyl group, but differ in their functional groups. Diuron is primarily used as an herbicide, while this compound has broader applications in chemistry and biology.

    3,4-Dichloromethylphenidate: This compound is a stimulant drug with a different mechanism of action, primarily affecting neurotransmitter reuptake. In contrast, this compound is studied for its potential therapeutic and industrial applications.

The uniqueness of this compound lies in its versatile chemical structure, which allows for a wide range of chemical reactions and applications across various fields.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-3-6-13(20-2)14(7-9)21(18,19)17-10-4-5-11(15)12(16)8-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENALXYEFUIXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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